2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6OS/c1-13-6-8-25(9-7-13)16(27)11-28-19-17-18(21-12-22-19)26(24-23-17)10-14-2-4-15(20)5-3-14/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGJAXDLFOKUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a novel derivative of triazolopyrimidine. This class of compounds has garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that compounds with the triazolopyrimidine core exhibit a range of biological activities:
- Anticancer Activity : Compounds similar to the target have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been reported to inhibit cell growth in cervical and breast cancer cells by targeting pathways involving the epidermal growth factor receptor (EGFR) and protein kinase B (Akt) .
- Antimicrobial Effects : Some triazolopyrimidine derivatives have demonstrated antibacterial properties against gram-positive bacteria. The structural modifications can influence these activities significantly .
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of EGFR and downstream signaling molecules like Akt and ERK .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through caspase activation, leading to programmed cell death .
- Cell Cycle Arrest : Research indicates that triazolopyrimidines can cause cell cycle arrest at various phases, contributing to their anticancer efficacy .
Case Study 1: Anticancer Evaluation
A study evaluated a series of triazolopyrimidine derivatives for their cytotoxicity against various cancer cell lines. The most active compound demonstrated IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating enhanced potency .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 9.46 | EGFR Inhibition |
| Compound B | HeLa | 7.11 | Akt Pathway Inhibition |
| Compound C | HCC1937 | 11.00 | Apoptosis Induction |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of triazolopyrimidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Modifications in the aralkylamino side chain were found to retain antiplatelet activity while altering antibacterial efficacy .
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ticagrelor Analog | Antiplatelet | 0.5 µg/mL |
| Triazolopyrimidine Derivative | Antibacterial | 2 µg/mL |
Scientific Research Applications
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of triazoles can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its thioether functionality is believed to contribute to its effectiveness against bacterial and fungal strains. The mechanism involves disruption of microbial cell membranes, leading to cell lysis .
Enzyme Inhibition
Enzyme inhibitors are crucial in drug design for treating various diseases. The compound has been studied for its potential as an inhibitor of carbonic anhydrase and cholinesterase enzymes. These enzymes play vital roles in physiological processes and are targets for drugs treating conditions such as glaucoma and Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications on the triazole and pyrimidine rings can significantly influence its biological activity. For instance:
- Fluorobenzyl Substitution : Enhances lipophilicity, improving membrane permeability.
- Thioether Linkage : Contributes to the overall stability and reactivity of the compound.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazolo-pyrimidine derivatives, including the target compound. The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity .
Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay was conducted using the compound against Gram-positive and Gram-negative bacteria. The results showed that the compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Structural and Functional Analogues
Core Modifications
- Triazolopyrimidine vs. Thiazolopyrimidine: Substitution of the triazole ring with a thiazole (e.g., thiazolo[4,5-d]pyrimidine derivatives in ) reduces electron density in the fused heterocyclic system.
Substituent Variations
A. 3-Position Substitutions
- 4-Fluorobenzyl (Target Compound): Enhances metabolic stability compared to non-fluorinated analogs. The electronegative fluorine atom reduces oxidative metabolism via cytochrome P450 enzymes.
- 4-Methoxyphenyl (): The methoxy group increases solubility but may reduce membrane permeability.
- 4-Methylphenyl () :
The methyl group provides steric bulk without significant electronic effects, favoring hydrophobic interactions in less polar environments .
B. 7-Position Linkages
- Thioether (Target Compound) :
The sulfur atom introduces flexibility and moderate electron-withdrawing effects, stabilizing the molecule in reduced environments. - Piperazinyl () :
The piperazine ring increases solubility via protonation at physiological pH but may reduce CNS penetration due to higher polarity .
C. Ethanone Substituents
- 4-Methylpiperidinyl (Target Compound) :
The methyl group on piperidine enhances metabolic stability compared to unsubstituted piperidine, reducing susceptibility to N-dealkylation. - 4-(Trifluoromethyl)phenyl () :
The trifluoromethyl group significantly increases lipophilicity and electronegativity, improving binding to targets requiring strong dipole interactions .
Table 1: Comparative Analysis of Key Compounds
*LogP values are estimated using fragment-based methods.
Q & A
Q. What are the recommended synthetic routes for preparing 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone?
The synthesis involves multi-step protocols, typically starting with the formation of the triazolo[4,5-d]pyrimidine core. Key steps include:
- Cyclization : Use sulfur and nitrogen sources under catalytic conditions to form the triazole ring .
- Thioether linkage : Introduce the thiol group via nucleophilic substitution, optimized under inert atmospheres to prevent oxidation .
- Piperidine coupling : React the intermediate with 4-methylpiperidine using coupling agents like EDCI/HOBt in anhydrous solvents . Purification often employs column chromatography or recrystallization from ethyl acetate/hexane mixtures .
Q. How can researchers confirm the structural identity of this compound?
Methodological approaches include:
- NMR spectroscopy : Analyze , , and NMR to verify substituents (e.g., 4-fluorobenzyl, methylpiperidine) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation, grow single crystals in solvents like chloroform/methanol and resolve the structure .
Q. What safety precautions are necessary when handling this compound?
While specific hazard data is limited for this compound, analogous triazolo-pyrimidines require:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- In vitro assays :
Q. How can contradictory data on compound efficacy across studies be resolved?
Common pitfalls and solutions include:
- Batch variability : Ensure synthetic consistency via HPLC purity checks (>95%) and NMR validation .
- Assay conditions : Standardize cell culture media, serum concentrations, and incubation times .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates and minimize false positives .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., DPP-IV), focusing on hydrogen bonding with the triazole ring and hydrophobic contacts with the 4-fluorobenzyl group .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and topological indices to predict bioactivity .
Q. What environmental fate studies are relevant for this compound?
- Degradation pathways : Investigate hydrolysis under varying pH (e.g., pH 5–9) and UV photolysis to identify breakdown products .
- Ecotoxicology : Assess acute toxicity in Daphnia magna or algae, reporting EC values .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
